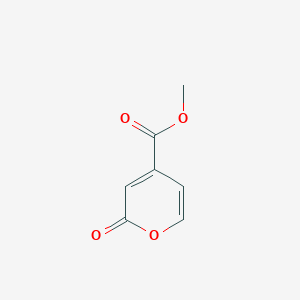
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Compounds in this family are known for their strong basicity and are often used in various chemical and biological applications. This particular compound features a cyano group, a tetramethylbutyl group, and a pyridyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, alkyl halides, and cyanamide. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction temperatures, pressures, and times. Purification steps might include crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the pyridyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May act as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Could be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action for guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- would involve its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridyl ring might play crucial roles in binding to these targets, affecting their activity and function. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Guanidine derivatives: Other compounds in the guanidine family with different substituents.
Pyridyl compounds: Compounds featuring the pyridyl group, such as pyridine or nicotinamide.
Cyano compounds: Compounds with a cyano group, like acetonitrile or cyanamide.
Uniqueness
Guanidine, 2-cyano-1-(1,1,3,3-tetramethylbutyl)-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
60560-08-9 |
|---|---|
分子式 |
C15H23N5 |
分子量 |
273.38 g/mol |
IUPAC 名称 |
1-cyano-3-pyridin-3-yl-2-(2,4,4-trimethylpentan-2-yl)guanidine |
InChI |
InChI=1S/C15H23N5/c1-14(2,3)10-15(4,5)20-13(18-11-16)19-12-7-6-8-17-9-12/h6-9H,10H2,1-5H3,(H2,18,19,20) |
InChI 键 |
HXIURYONZFKTDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


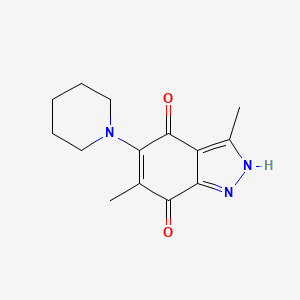
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
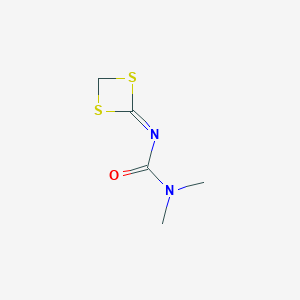
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
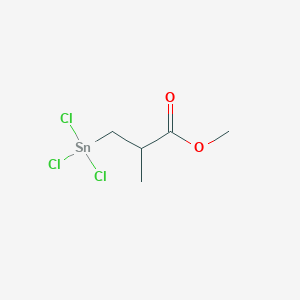
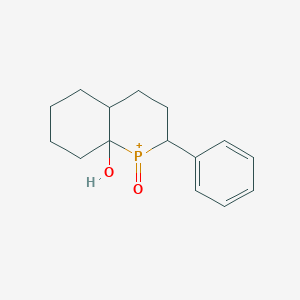
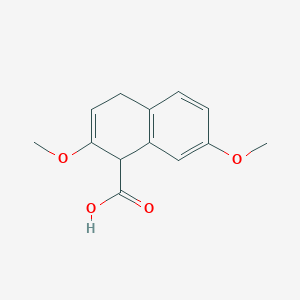
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)

mercury](/img/structure/B14615352.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
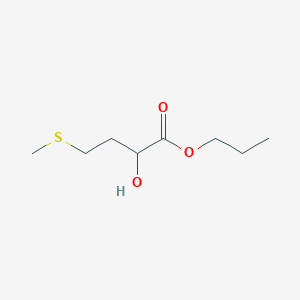
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
